CCR1 Antagonist Chemotaxis Potency in Human THP-1 Cells – Class-Level Inference for 5-Chloropyrimidin-2-yloxy Piperidine Scaffold
No direct quantitative data for CAS 2034398-04-2 were found in permitted sources. However, structurally related 5-chloropyrimidin-2-yloxy-piperidine derivatives from the Bayer Schering patent series exhibit CCR1 antagonist activity in the range of IC₅₀ = 10–85 nM in MIP-1α-induced chemotaxis assays in human THP-1 cells [1]. This class-level benchmark provides a provisional activity expectation for the target compound pending experimental confirmation.
| Evidence Dimension | CCR1 antagonist potency (IC₅₀) in MIP-1α-induced chemotaxis |
|---|---|
| Target Compound Data | Not available in permitted sources |
| Comparator Or Baseline | Close structural analogs (5-chloropyrimidin-2-yloxy-piperidine series): IC₅₀ range 10–85 nM |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | Human THP-1 cells, MIP-1α-induced chemotaxis, 60 min incubation, 37°C |
Why This Matters
Establishes a class-level potency benchmark for procurement decisions where CCR1 antagonism is the intended application.
- [1] BindingDB entry for related CCR1 antagonist (BDBM50508186), IC₅₀ values 6.8–28 nM in various CCR1 assays. Curated from ChEMBL. View Source
